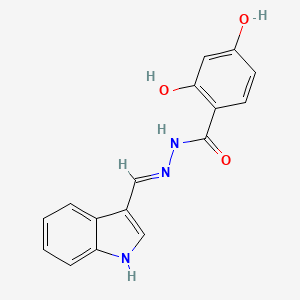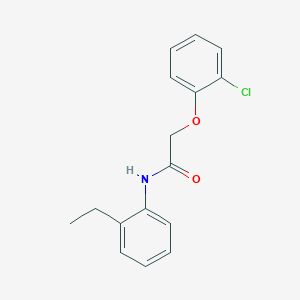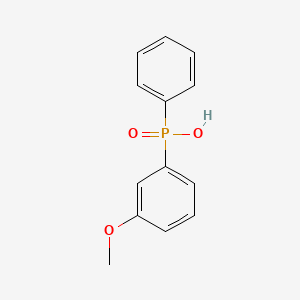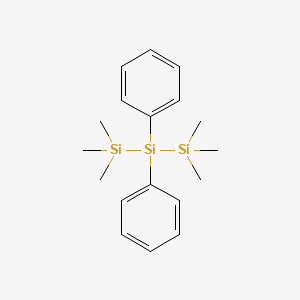
6-Chloro-5,8-dihydronaphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5,8-dihydronaphthalene-1,4-diol is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.635 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two hydroxyl groups on the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dihydronaphthalene-1,4-diol typically involves the chlorination of 5,8-dihydronaphthalene-1,4-diol. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-Chloro-5,8-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenediols.
科学的研究の応用
6-Chloro-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
類似化合物との比較
Similar Compounds
1,4-Naphthalenediol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dihydronaphthalene-1,4-diol: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
6-Methyl-5,8-dihydronaphthalene-1,4-diol: Contains a methyl group instead of a chlorine atom, resulting in different steric and electronic effects.
Uniqueness
6-Chloro-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its non-chlorinated analogs .
特性
CAS番号 |
6941-86-2 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
6-chloro-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1,3-4,12-13H,2,5H2 |
InChIキー |
ZZPSBSRCCYSZFI-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CC2=C(C=CC(=C21)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


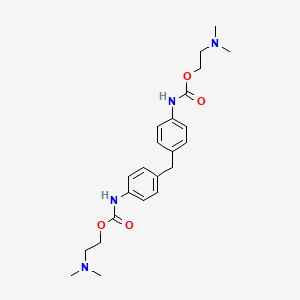


![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)

